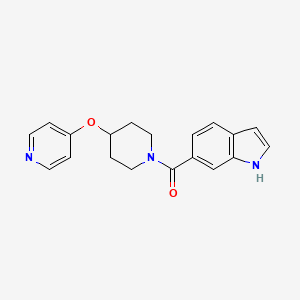

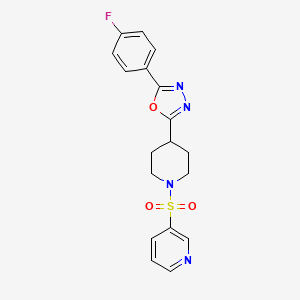

![molecular formula C14H18BF3O3S B2452032 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane CAS No. 2304631-69-2](/img/structure/B2452032.png)

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative . It’s also known as HBpin or Pinacolborane . It’s used in various chemical reactions, including borylation, hydroboration, and coupling with aryl iodides .

Molecular Structure Analysis

The molecular structure of similar compounds like 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane consists of a boron atom bonded to an oxygen atom and a carbon atom . The carbon atom is part of a ring structure that includes other carbon and oxygen atoms .Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in various chemical reactions. For instance, it’s used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a molecular weight of 127.98 . It has a refractive index of 1.396 and a density of 0.882 g/mL at 25 °C . It’s stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Molecular Structure

- Coombs et al. (2006) synthesized a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, and characterized it through single crystal X-ray diffraction, revealing no significant intermolecular or intramolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Preparative Synthesis

- Fandrick et al. (2012) described a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a related compound, emphasizing the efficiency of a continuous-flow and distillation process (Fandrick et al., 2012).

Crystal Structure and DFT Study

- Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, using FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and DFT calculations (Huang et al., 2021).

Characterization and Density Functional Theory (DFT) Studies

- Liao et al. (2022) explored 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, confirming its structure through spectroscopic methods and DFT calculations (Liao et al., 2022).

Applications in Material Science

- Yokozawa et al. (2011) investigated the use of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the polymerization of P3HT, a material with potential applications in electronics (Yokozawa et al., 2011).

Electrochemical Properties

- Tanigawa et al. (2016) studied the electrochemical properties of similar sulfur-containing organoboron compounds, highlighting their potential in anodic substitution reactions (Tanigawa et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethylsulfinyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3S/c1-12(2)13(3,4)21-15(20-12)10-6-5-7-11(8-10)22(19)9-14(16,17)18/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYJTQMCRLEKHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide](/img/structure/B2451949.png)

![3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2451950.png)

![N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451951.png)

![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2451957.png)

![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)